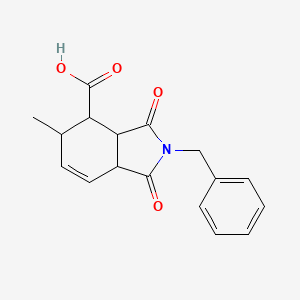

2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid

Descripción general

Descripción

2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, and a dioxo-hexahydro-isoindole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzylamine with methyl acetoacetate to form an intermediate, which is then cyclized under acidic conditions to yield the desired isoindole derivative. The reaction conditions often include:

Temperature: Typically between 60-80°C.

Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Solvents: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is being investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research indicates that compounds with similar isoindole structures exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells . Further investigations are needed to elucidate the specific mechanisms involved.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Condensation | Forms larger cyclic compounds | |

| Reduction | Converts ketones to alcohols | |

| Functionalization | Introduces functional groups for further reactions |

Material Science

The compound's properties may also lend themselves to applications in material science. Its stability and reactivity can be harnessed in the development of new polymers or nanomaterials.

Case Study: Polymerization

Research has explored the use of this compound as a monomer in polymer synthesis. The resulting polymers demonstrate enhanced thermal stability and mechanical properties compared to traditional materials .

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. According to safety data sheets:

Mecanismo De Acción

The mechanism by which this compound exerts its effects often involves the inhibition of enzymes. The isoindole core can bind to the active site of enzymes, blocking their activity. This interaction can disrupt various biological pathways, leading to therapeutic effects. The molecular targets typically include enzymes involved in cell proliferation and survival, making it a potential candidate for anti-cancer drugs.

Comparación Con Compuestos Similares

Similar Compounds

Phthalimide: Similar in structure but lacks the benzyl and methyl groups.

Succinimide: Contains a similar dioxo-hexahydro-isoindole core but with different substituents.

Thalidomide: A well-known drug with a similar isoindole structure but different functional groups.

Uniqueness

What sets 2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid apart is its specific combination of functional groups. The presence of both benzyl and methyl groups, along with the dioxo-hexahydro-isoindole core, provides unique reactivity and potential for diverse applications in various fields.

Actividad Biológica

2-benzyl-5-methyl-1,3-dioxo-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a complex organic compound known for its distinctive bicyclic structure and various functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 299.33 g/mol. The compound features a dioxo group and a carboxylic acid functional group that are crucial for its reactivity and biological interactions .

Synthesis

Various methods have been explored for the synthesis of this compound. The complexity of these methods can influence the yield and purity of the final product. Some common synthetic routes include:

- Condensation Reactions : Involving benzyl derivatives and diketones.

- Cyclization Techniques : Utilizing specific catalysts to facilitate the formation of the bicyclic structure.

Biological Activity

Preliminary studies indicate that this compound exhibits several significant biological activities:

Antitumor Activity

Research has shown that derivatives of isoindole compounds can act as potent inhibitors against various cancer cell lines. For instance:

- Heparanase Inhibition : Compounds structurally related to this isoindole derivative have been identified as inhibitors of heparanase with IC values ranging from 200 to 500 nM . Heparanase plays a critical role in tumor progression and metastasis.

Anti-Angiogenic Effects

The compound may also exhibit anti-angiogenic properties, which are essential in preventing tumor growth by inhibiting the formation of new blood vessels .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of this compound. A comparative analysis with structurally similar compounds reveals:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-benzylisoindoline | Lacks dioxo groups | Different biological activity |

| 5-methylisocarbostyril | Contains a carbostyril moiety | Exhibits distinct reactivity patterns |

| Isoindole derivatives | General isoindole framework | Varying functional groups lead to diverse properties |

The unique dioxo and carboxylic acid groups in this compound enhance its reactivity and potential applications compared to these similar compounds .

Case Studies

A notable case involves the exploration of isoindole derivatives as therapeutic agents. A study demonstrated that specific modifications in the isoindole structure could lead to enhanced cytotoxicity against cancer cells while maintaining selectivity over normal cells . This finding underscores the potential for developing targeted therapies based on the structural characteristics of 2-benzyl-5-methyl-1,3-dioxo compounds.

Propiedades

IUPAC Name |

2-benzyl-5-methyl-1,3-dioxo-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-7-8-12-14(13(10)17(21)22)16(20)18(15(12)19)9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZUDAKVCZKMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.